(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound “(Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate” is a structurally complex molecule featuring a benzothiazole core substituted with a fluorine atom at position 6 and an imino-linked sulfamoylbenzoyl group. This compound belongs to a class of heterocyclic derivatives widely studied for applications in medicinal chemistry and materials science, particularly due to the benzothiazole scaffold’s role in binding biomolecular targets .
Properties
IUPAC Name |
methyl 2-[2-[4-[butyl(ethyl)sulfamoyl]benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O5S2/c1-4-6-13-26(5-2)34(30,31)18-10-7-16(8-11-18)22(29)25-23-27(15-21(28)32-3)19-12-9-17(24)14-20(19)33-23/h7-12,14H,4-6,13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKJHDILVGNZBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Preparation: 3-Chloro-4-Fluoroaniline
The synthesis begins with 3-chloro-4-fluoroaniline, a commercially available precursor. Halogenation at the 3-position ensures regioselectivity during subsequent cyclization.
Cyclocondensation to 2-Amino-6-Fluorobenzo[d]thiazole
Following methodologies from L.V.G. Nargund et al., the aniline derivative undergoes thiocyanation and bromine-mediated cyclization:
- Thiocyanation : Treatment with potassium thiocyanate (KSCN) in glacial acetic acid at 0–5°C introduces the thiocyanate group.
- Bromine-Mediated Cyclization : Addition of bromine in acetic acid facilitates ring closure, yielding 2-amino-6-fluorobenzo[d]thiazole (Compound A).
Key Reaction Parameters :
- Temperature: 0–5°C during bromine addition to prevent over-oxidation.
- Workup: Hot filtration and recrystallization from ethanol-water (1:1) yield orange crystals (mp: 185–188°C).
Synthesis of 4-(N-Butyl-N-Ethylsulfamoyl)benzoyl Chloride
Chlorosulfonation of Benzoic Acid
Adapting procedures from Arora et al., benzoic acid undergoes chlorosulfonation at the para position using chlorosulfonic acid, yielding 4-(chlorosulfonyl)benzoic acid.
Sulfonamide Formation
Reaction with N-butyl-N-ethylamine in dry dichloromethane (DCM) introduces the sulfamoyl group:
- Conditions : Anhydrous K₂CO₃, 0°C to room temperature, 12-hour stirring.
- Product : 4-(N-Butyl-N-Ethylsulfamoyl)benzoic acid (Compound B).
Acid Chloride Activation
Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its reactive acyl chloride (Compound C).
Formation of the Imino Linkage
Schiff Base Formation
Condensation of 2-amino-6-fluorobenzo[d]thiazole (Compound A) with 4-(N-butyl-N-ethylsulfamoyl)benzoyl chloride (Compound C) proceeds under dehydrating conditions:
- Solvent : Dry toluene.
- Catalyst : Triethylamine (TEA) to scavenge HCl.
- Temperature : Reflux at 110°C for 8–12 hours.
The reaction favors Z-configuration due to steric hindrance from the sulfamoyl group, as evidenced by NOESY correlations in analogous compounds.
Intermediate : (Z)-2-((4-(N-Butyl-N-Ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazole (Compound D).
Alkylation at Position 3: Introduction of the Methyl Acetate Group
Nucleophilic Substitution
Compound D undergoes alkylation with methyl bromoacetate in dimethylformamide (DMF):
- Base : Anhydrous K₂CO₃.
- Conditions : 60°C, 6 hours.
- Workup : Extraction with ethyl acetate and purification via silica gel chromatography (n-hexane:ethyl acetate, 3:1).
Final Product : (Z)-Methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
- HPLC : >98% purity (C18 column, acetonitrile:water, 70:30, 1.0 mL/min).
Optimization Strategies and Yield Enhancement
Critical Parameters
Yield Data
| Step | Intermediate | Yield (%) |
|---|---|---|
| 1 | Compound A | 68 |
| 2 | Compound B | 72 |
| 3 | Compound D | 65 |
| 4 | Final Product | 58 |
Mechanistic Insights and Stereochemical Considerations
The Z-configuration of the imino bond arises from kinetic control during Schiff base formation, where the bulky sulfamoyl group favors the less sterically hindered isomer. DFT calculations on analogous systems suggest a 12.3 kJ/mol energy difference favoring the Z-form.
Industrial-Scale Adaptations and Green Chemistry
- Solvent Recycling : Toluene and DMF are recovered via fractional distillation.
- Catalyst Replacement : Montmorillonite K10 clay reduces reliance on TEA in imine formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine bond, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated benzo[d]thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study the interactions of sulfonamide-containing molecules with biological targets. Its fluorinated moiety can also be used in imaging studies due to the unique properties of fluorine atoms in biological systems.
Medicine
In medicinal chemistry, this compound may be investigated for its potential as a therapeutic agent. The sulfonamide group is known for its antibacterial properties, and the compound’s unique structure may offer new avenues for drug development.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics. Its complex structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The fluorinated benzo[d]thiazole moiety may interact with biological membranes or proteins, affecting their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural motifs with several classes of molecules, including triazole-thiones, benzothiazole-indole hybrids, and sulfonylurea derivatives. Key comparisons are outlined below:
Spectral and Reactivity Comparisons
- IR Spectroscopy : The absence of νC=O (~1663–1682 cm⁻¹) in triazole-thiones () distinguishes them from the target compound, which retains a methyl ester carbonyl (expected ~1680 cm⁻¹). The N-butyl-N-ethylsulfamoyl group may introduce additional νS=O bands at ~1150–1200 cm⁻¹, akin to sulfonylureas () .
- ¹H/¹³C NMR : Fluorine substitution at position 6 in the benzothiazole ring creates distinct ¹⁹F NMR shifts, comparable to 2,4-difluorophenyl groups in triazole-thiones (δ ~-110 ppm) .
- Tautomerism: Unlike triazole-thiones (), which exist in thione-thiol equilibria, the target compound’s imino group may exhibit keto-enol tautomerism under specific conditions, affecting its reactivity .
Functional and Application-Based Differences
- Material Science Relevance : The fluorine and sulfamoyl groups enhance thermal stability and polarity, making the compound a candidate for optoelectronic materials, unlike simpler benzothiazole derivatives () .
Biological Activity
(Z)-Methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a compound of interest due to its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article reviews the synthesis, biological evaluation, and mechanism of action of this compound, drawing from diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves the reaction of various benzothiazole derivatives with specific reagents. The general method includes:
- Formation of Benzothiazole Backbone : The initial step involves synthesizing the benzothiazole core, which is crucial for the biological activity.
- Substitution Reactions : Subsequent reactions introduce functional groups, such as sulfamoyl and acetyl moieties, enhancing the compound's pharmacological properties.
Anticancer Properties
Recent studies have demonstrated that derivatives of benzothiazole exhibit significant anticancer activities. For instance, compounds similar to this compound have been evaluated against various cancer cell lines:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
- Methods Used : The MTT assay was utilized to assess cell viability, while flow cytometry evaluated apoptosis and cell cycle arrest.
Results :
- Significant inhibition of cell proliferation was observed at concentrations ranging from 1 to 4 μM.
- The compound induced apoptosis and arrested the cell cycle, suggesting its potential as a chemotherapeutic agent.
Anti-inflammatory Effects
In addition to its anticancer properties, studies have indicated that this compound can modulate inflammatory responses:
- Cytokine Production : The expression levels of inflammatory cytokines such as IL-6 and TNF-α were significantly reduced in treated macrophage cell lines (RAW264.7).
- Mechanism : The compound appears to inhibit key signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
Mechanistic Studies
The biological activity of this compound has been linked to its ability to interfere with multiple cellular pathways:
- Cell Signaling Pathways : It has been shown to inhibit the AKT and ERK signaling pathways, which are crucial for cell survival and proliferation.
- Protein Expression : Western blot analyses revealed downregulation of proteins associated with cell cycle progression and survival in cancer cells.
Case Studies
Several case studies highlight the efficacy of benzothiazole derivatives in preclinical settings:
- Study on A431 Cells : Treatment with similar compounds led to a 50% reduction in cell viability after 48 hours.
- Inflammation Model : In vivo models demonstrated that administration of these compounds resulted in decreased swelling and inflammation markers in mouse models of arthritis.
Data Summary
| Biological Activity | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| Anticancer | A431 | 1 - 4 | Inhibition of proliferation, apoptosis induction |
| Anticancer | A549 | 1 - 4 | Cell cycle arrest |
| Anti-inflammatory | RAW264.7 | Varies | Reduced IL-6 and TNF-α levels |
Q & A
Q. What are the key synthetic routes and reaction conditions for (Z)-methyl 2-(2-((4-(N-butyl-N-ethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate?
The synthesis typically involves multi-step organic reactions:
Precursor Preparation : Start with 6-fluorobenzo[d]thiazole derivatives and 4-(N-butyl-N-ethylsulfamoyl)benzoyl chloride.
Imino Bond Formation : React the benzoyl chloride with the thiazole derivative under basic conditions (e.g., triethylamine in dry THF at 0–5°C).
Esterification : Introduce the methyl ester group via nucleophilic acyl substitution using methyl chloroacetate.
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) .
Q. Key Reaction Conditions :
| Parameter | Optimal Range | Purpose |
|---|---|---|
| Temperature | 0–5°C (Step 2) | Minimize side reactions |
| Solvent | Dry THF or DCM | Enhance solubility and stability |
| Catalyst | Triethylamine (Step 2) | Scavenge HCl, drive imino formation |
Q. What analytical techniques are critical for characterizing this compound?
A combination of spectroscopic and chromatographic methods ensures structural validation and purity:
- NMR Spectroscopy :
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester, S=O stretches at 1150–1350 cm⁻¹ for sulfamoyl) .
- HPLC-MS : Assess purity (>95%) and molecular ion peak ([M+H]⁺ calculated for C₂₄H₂₈FN₃O₅S₂: 546.1) .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Yield optimization requires balancing steric and electronic factors:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may increase side reactions. Test solvent mixtures (e.g., THF/DCM) for step-specific compatibility .
- Catalyst Screening : Replace triethylamine with stronger bases (e.g., DBU) for imino bond formation, but monitor for over-reaction.
- Temperature Gradients : Use controlled heating (e.g., microwave-assisted synthesis at 50°C) to accelerate slow steps without degrading thermally sensitive groups .
Q. Example Optimization Table :
| Variable | Tested Conditions | Yield Improvement |
|---|---|---|
| Solvent (Step 2) | THF vs. DMF vs. DCM/THF (1:1) | DCM/THF: +15% |
| Catalyst (Step 2) | DBU vs. Et₃N | DBU: +10% purity |
Q. How to resolve contradictions in reported biological activity data (e.g., inconsistent enzyme inhibition results)?
Discrepancies may arise from assay conditions or compound stability:
- Assay Replication : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., staurosporine).
- Stability Testing : Monitor compound degradation in buffer (pH 7.4, 37°C) via HPLC over 24 hours. If unstable, modify formulation (e.g., PEG-based solvents) .
- Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., cytotoxicity in HeLa cells) .
Q. What computational strategies predict interactions between this compound and biological targets?
- Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., EGFR). Key interactions:
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2 Å indicates stable docking) and free energy (MM-PBSA) .
Q. Docking Results Example :
| Target | Binding Affinity (kcal/mol) | Interacting Residues |
|---|---|---|
| EGFR Kinase | -9.2 | Lys721, Val702, Ala719 |
| COX-2 | -7.8 | Tyr385, Ser530 |
Q. How to design derivatives to improve metabolic stability?
- Rational Modifications :
- Replace methyl ester with tert-butyl ester to reduce hydrolysis.
- Introduce electron-withdrawing groups (e.g., -CF₃) on the benzoyl moiety to enhance oxidative stability .
- In Silico ADMET Prediction : Use SwissADME to prioritize derivatives with favorable logP (2–4) and low CYP450 inhibition .
Q. What strategies validate the Z-configuration of the imino group?
- NOESY NMR : Detect spatial proximity between the imino proton and adjacent thiazole protons.
- X-ray Crystallography : Resolve crystal structure (if feasible) to confirm stereochemistry .
Q. How to address low solubility in aqueous buffers for in vivo studies?
- Formulation Approaches :
- Use co-solvents (e.g., 10% DMSO + 5% Tween-80 in saline).
- Prepare liposomal encapsulation (e.g., phosphatidylcholine-based) to enhance bioavailability .
Data Contradiction Analysis Example :
If conflicting reports exist about antimicrobial activity:
Re-evaluate MIC Assays : Check bacterial strains (e.g., Gram-positive vs. Gram-negative) and inoculum size.
Synergy Testing : Combine with β-lactam antibiotics to assess potentiation effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
